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Compound of Interest

Compound Name: N-Acetyl-O-methyl-L-tyrosine

Cat. No.: B554844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Acetyl-O-
methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. The following sections detail its
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable
resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 3C NMR data for N-Acetyl-O-methyl-L-
tyrosine are summarized below.

'H NMR Spectral Data

The 'H NMR spectrum of N-Acetyl-O-methyl-L-tyrosine exhibits characteristic signals
corresponding to the different protons in its structure. The data presented here was acquired in
a deuterated dimethyl sulfoxide (DMSO-ds) solvent.
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: . Coupling

Chemical Shift o Number of
Proton/Group Multiplicity Constant (J)

(3) [ppm] Protons

[HZ]

Acetyl CHs 1.92 Singlet (s) - 3H
Methoxy OCHs 3.75 Singlet (s) - 3H
o-CH 4.47 Multiplet (m) - 1H
Aromatic H 6.78 Doublet (d) 8.6 2H
Aromatic H 7.12 Doublet (d) 8.6 2H
Carboxylic Broad Singlet (br

12.5 - 1H
COOH S)

13C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The

following table outlines the chemical shifts for the carbon atoms in N-Acetyl-O-methyl-L-

tyrosine.
Carbon Atom Chemical Shift (8) [ppm]
Acetyl CHs ~23
B-CH2 ~37
a-CH ~55
Methoxy OCHs ~56
Aromatic CH ~114
Aromatic CH ~130
Aromatic C (quaternary) ~131
Aromatic C-O (quaternary) ~158
Acetyl C=0 ~170
Carboxylic C=0 ~174
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The key IR absorptions for N-Acetyl-O-methyl-
L-tyrosine, obtained from a potassium bromide (KBr) pellet, are presented below.

Functional Group Vibrational Mode Wavenumber (v) [cm™1]
N-H (amide) Stretching 3300

O-H (carboxylic acid) Stretching 3000-2500 (broad)

C-H (aromatic) Stretching ~3030

C-H (aliphatic) Stretching ~2950

O-CHs Stretching 2830

C=0 (carboxylic acid) Stretching 1730

C=0 (acetyl) Stretching 1685

C=C (aromaitic) Stretching ~1610, ~1510

C-O Stretching ~1250

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of
N-Acetyl-O-methyl-L-tyrosine.

NMR Spectroscopy Protocol
Sample Preparation:

o Weigh approximately 5-10 mg of N-Acetyl-O-methyl-L-tyrosine.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
e Nuclei: *H and 13C.
o Temperature: 298 K (25 °C).
e 'H NMR Parameters:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 30°
o Spectral width: -2 to 14 ppm
e 13C NMR Parameters:
o Number of scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation delay: 2-5 seconds
o Pulse program: Standard proton-decoupled pulse sequence.
o Spectral width: 0 to 200 ppm

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (& = 2.50 ppm
for *H and & = 39.52 ppm for 3C).

Integrate the peaks in the *H spectrum.
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IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

e Thoroughly dry a small amount of N-Acetyl-O-methyl-L-tyrosine and spectroscopic grade
potassium bromide (KBr) in an oven to remove any moisture.

 In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a
fine, homogeneous powder is obtained.

» Transfer the powder to a pellet die.

e Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a
thin, transparent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1.

e Procedure:

[¢]

Acquire a background spectrum of the empty sample compartment.

o

Place the KBr pellet containing the sample in the spectrometer's sample holder.

[e]

Acquire the sample spectrum.

o

The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-Acetyl-O-methyl-L-tyrosine.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of N-Acetyl-O-methyl-L-tyrosine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554844+#spectroscopic-data-for-n-acetyl-o-methyl-I-
tyrosine-nmr-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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